N-[2-(2-hydroxyethoxy)ethyl]-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide
Description
N-[2-(2-Hydroxyethoxy)ethyl]-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a synthetic organic compound characterized by a thieno[3,4-c]pyrazole core substituted with a phenyl group and a hydroxyethoxyethyl-ethanediamide side chain.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)ethyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c22-7-9-25-8-6-18-16(23)17(24)19-15-13-10-26-11-14(13)20-21(15)12-4-2-1-3-5-12/h1-5,22H,6-11H2,(H,18,23)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQDMANNJLKYOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(=O)NCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-hydroxyethoxy)ethyl]-N’-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide typically involves multiple stepsThe reaction conditions often require the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-hydroxyethoxy)ethyl]-N’-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically require anhydrous conditions and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
N-[2-(2-hydroxyethoxy)ethyl]-N’-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of N-[2-(2-hydroxyethoxy)ethyl]-N’-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with cooling agents and bioactive molecules. A notable analogue is 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl) acetamide (), which features a pyrazole-thienylmethyl backbone but differs in its acetamide functional group and methylphenoxy substituent . Key structural comparisons are summarized below:
Functional Group Impact
- Ethanediamide vs. However, this could also increase metabolic complexity .
- Hydroxyethoxyethyl Chain: This PEG-like moiety likely enhances aqueous solubility compared to the methylphenoxy group in the analogue, which is more lipophilic .
Toxicological and Pharmacological Insights
The hydroxyethoxyethyl chain in the target compound may alter absorption and excretion profiles, warranting dedicated toxicokinetic studies.
Biological Activity
N-[2-(2-hydroxyethoxy)ethyl]-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a complex organic compound with potential pharmacological applications. Its unique structural features suggest possible interactions with biological targets, making it a candidate for further investigation in various therapeutic areas.
Chemical Structure and Properties
The compound is classified as an ethanediamide derivative, characterized by two amine groups attached to an ethylene backbone. The molecular formula is , and its structure includes hydroxyethoxy and thieno-pyrazole moieties. These features may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 372.48 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the thieno-pyrazole core through cyclization reactions.
- Introduction of hydroxyethoxy groups via alkylation or etherification.
- Final coupling reactions to form the complete structure.
Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. Techniques like chromatography are often employed for purification.
Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, particularly in the following areas:
- Anti-inflammatory Effects : Compounds related to thieno-pyrazoles have shown potential in inhibiting inflammatory pathways.
- Anticancer Properties : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation in vitro and in vivo.
The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors involved in inflammatory responses or cancer progression.
Analytical Techniques
To understand the properties and behavior of this compound, several analytical techniques can be employed:
- Nuclear Magnetic Resonance (NMR) : Used for structural elucidation.
- Mass Spectrometry (MS) : Provides information on molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Employed for purity assessment.
Q & A
Q. What are the critical steps in synthesizing this compound, and how is purity ensured?
The synthesis involves multi-step reactions starting from thieno[3,4-c]pyrazole precursors. Key steps include:
- Amide bond formation : Reacting hydroxyl-terminated alkylamines with activated carboxylic acid derivatives under inert atmospheres to prevent oxidation .
- Functional group protection : Using tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties during reactive steps .
- Purification : High-performance liquid chromatography (HPLC) or flash chromatography is employed to isolate intermediates and final products. Purity is confirmed via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), with >95% purity typically required for biological assays .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks, particularly for the thienopyrazole core and ethanediamide linkage .
- High-resolution MS : Validates molecular weight and fragmentation patterns .
- X-ray crystallography (if available): Resolves bond angles and stereochemistry, critical for structure-activity relationship (SAR) studies .
Q. What are the primary biological targets hypothesized for this compound?
Analogous thienopyrazole derivatives exhibit activity against kinases, proteases, and inflammatory mediators. Computational docking studies suggest potential interactions with:
- Cyclooxygenase-2 (COX-2) : Due to the ethanediamide group’s hydrogen-bonding capacity .
- Tyrosine kinase receptors : The thienopyrazole core may mimic ATP-binding motifs .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products?
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of intermediates .
- Catalyst optimization : Palladium-based catalysts improve coupling efficiency in heterocyclic ring formation .
- Temperature control : Maintaining 60–80°C during amidation prevents thermal degradation .
- In-line monitoring : Real-time reaction tracking via thin-layer chromatography (TLC) reduces byproduct formation .
Q. How should researchers resolve contradictions in reported biological activity data?
- Comparative SAR analysis : Test structural analogs (e.g., variations in phenyl or hydroxyethoxy substituents) to isolate pharmacophoric groups .
- Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
- Dose-response profiling : Evaluate EC50/IC50 values across multiple assays (e.g., enzymatic vs. cell-based) to identify assay-specific artifacts .
Q. What strategies improve aqueous solubility for in vivo studies?
- Prodrug design : Introduce phosphate or glycoside groups at the hydroxyethoxy moiety .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .
- Co-solvent systems : Use cyclodextrin complexes or PEG-water mixtures for preclinical dosing .
Q. How do computational methods aid in predicting metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
